molecular formula C19H17N3OS B3084578 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-27-1

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084578
CAS No.: 1142213-27-1
M. Wt: 335.4 g/mol
InChI Key: OHIGEUQHAHKZMT-UHFFFAOYSA-N
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Description

The compound “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the Knoevenagel condensation of a hydroxy coumarin with an aldehyde, followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is planar, which is favorable for various chemical reactions . The configuration about the ethylenic double bond is Z configuration and it is approximately coplanar with the adjacent phenyl ring and benzoxazole ring system .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, the molecular weight of a similar compound, “2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole”, is 312.3 g/mol .

Scientific Research Applications

Synthesis and Evaluation as GABA-Uptake Inhibitors

Compounds related to 1,4-dihydropyrimidine, including those with benzoxazole rings, have been synthesized and evaluated for their potential as neuronal GABA-uptake inhibitors. This application is significant in the context of neurological disorders where GABAergic mechanisms are involved (Iqbal, Wei, Baker, & Knaus, 1997).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing dihydropyrimidine and benzoxazole structures. This includes the synthesis and evaluation of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which showed mild activities against various microbial strains (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds with a benzoxazole structure have been utilized in the fabrication of organic light-emitting diodes (OLEDs). This application takes advantage of their luminescent properties, contributing to advances in display and lighting technologies (Ko, Tao, Danel, Krzemińska, & Tomasik, 2001).

Synthesis of 1,4-Dihydropyridine Derivatives

Research has been conducted on the synthesis of 1,4-dihydropyridine derivatives using compounds similar to the one . These derivatives have various applications, including in the field of medicinal chemistry (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

Utility in Construction of New Heterocyclic Systems

Compounds like 1,6-dihydropyrimidine-5-carbonitrile have been used as building blocks for constructing novel heterocyclic rings with potential as antimicrobial agents. This highlights their utility in synthetic organic chemistry and drug development (El-Gohary, Ibrahim, & Farouk, 2021).

Mechanism of Action

While the specific mechanism of action for “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is not mentioned in the available resources, benzoxazole derivatives have shown promising biological activities. For instance, they have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Future Directions

Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization possibilities . Future research may focus on exploring new synthetic methodologies and investigating their potential biological activities.

Properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-19(2)11-12-22(18(24)21-19)14-9-7-13(8-10-14)17-20-15-5-3-4-6-16(15)23-17/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIGEUQHAHKZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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